

# Cross-validation of experimental results involving 6-Iodonicotinic acid

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## Compound of Interest

Compound Name: **6-Iodonicotinic acid**

Cat. No.: **B176809**

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## Comparative Analysis of 6-Iodonicotinic Acid in Experimental Research

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of **6-Iodonicotinic Acid** and Its Analogs in Synthetic and Biological Applications.

This guide provides an objective comparison of **6-Iodonicotinic acid** with its alternatives, focusing on its utility in chemical synthesis and its biological activities. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their experimental designs.

## I. Chemical Synthesis and Reactivity: The Suzuki-Miyaura Coupling

**6-Iodonicotinic acid** is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, a crucial step in the synthesis of complex molecules, including many pharmaceuticals. The reactivity of the halogen atom on the nicotinic acid scaffold is a key determinant of its synthetic utility.

Comparison of 6-Halonicotinic Acids in Suzuki-Miyaura Coupling:

The reactivity of 6-halonicotinic acids in Suzuki-Miyaura coupling generally follows the order of bond dissociation energy: I > Br > Cl. This trend indicates that the carbon-iodine bond is the weakest and therefore the most reactive, leading to higher reaction yields and milder reaction conditions compared to its bromo and chloro analogs.

Compound	Relative Reactivity	Typical Reaction Conditions
6-Iodonicotinic acid	High	Lower catalyst loading, lower temperatures, shorter reaction times.
6-Bromonicotinic acid	Moderate	Higher catalyst loading and/or temperatures may be required.
6-Chloronicotinic acid	Low	Often requires specialized catalysts and harsher conditions.

## Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodonicotinic Acid with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of **6-Iodonicotinic acid** with phenylboronic acid to synthesize 6-phenylnicotinic acid.

Materials:

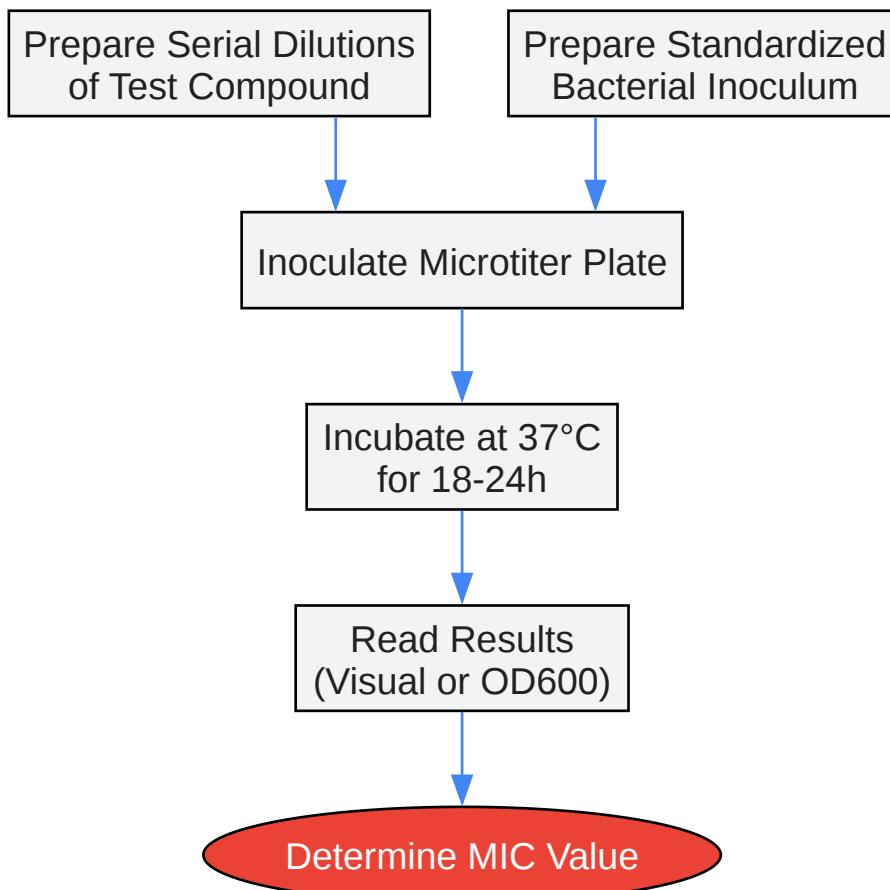
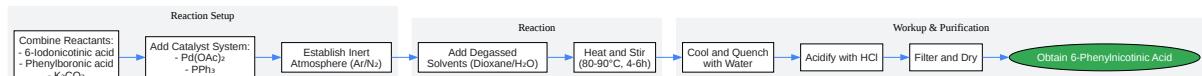
- **6-Iodonicotinic acid**
- Phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 1,4-Dioxane

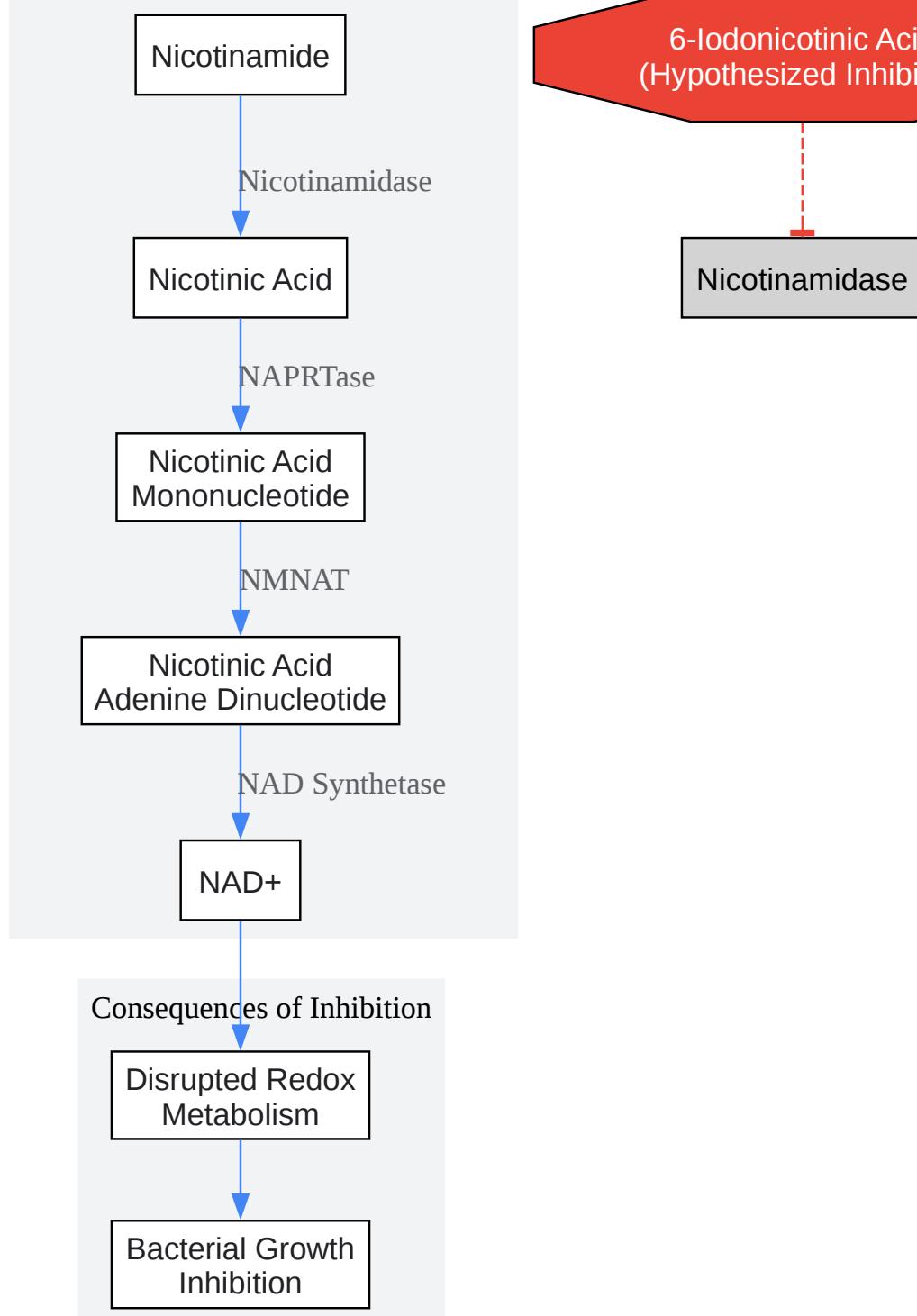
- Water (degassed)

Procedure:

- To a flame-dried round-bottom flask, add **6-Iodonicotinic acid** (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
- Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Acidify the aqueous layer with 1M HCl to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-phenylnicotinic acid.

Workflow for Suzuki-Miyaura Coupling:



Bacterial NAD<sup>+</sup> Biosynthesis Pathway[Click to download full resolution via product page](#)

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